1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, also known by its chemical formula CHNO, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound is classified as an amino alcohol, characterized by the presence of both amino and hydroxyl functional groups. It is often utilized in synthetic organic chemistry as a chiral building block for the development of various pharmaceuticals and biologically active molecules.
This compound can be synthesized through various chemical methods, primarily involving the reaction of pyrrolidine with epoxides or halohydrins. Its classification as an amino alcohol places it in a category of compounds that are crucial for biological processes and medicinal chemistry.
The synthesis of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol typically involves several key steps:
The reaction mechanism typically involves nucleophilic attack by the nitrogen atom of pyrrolidine on the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired amino alcohol. Industrial methods may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.
The molecular structure of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 144.21 g/mol |
IUPAC Name | (2R)-1-amino-3-pyrrolidin-1-ylpropan-2-ol |
InChI | InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2/t7-/m1/s1 |
InChI Key | DEORKGOOAYZFNO-SSDOTTSWSA-N |
Isomeric SMILES | C1CCN(C1)CC@@HO |
The structure features a pyrrolidine ring attached to a propanol backbone, which contributes to its chiral nature and biological activity .
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can undergo several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator depending on the biological context:
The physical properties of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in water |
These properties are crucial for understanding its behavior in various chemical environments .
The applications of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol span several fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5